molecular formula C57H89N19O13 B12051108 DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin

Cat. No.: B12051108
M. Wt: 1248.4 g/mol
InChI Key: GGYJNSXTTQXAET-MZZKDSRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin is a synthetic bradykinin analog modified at positions 3, 7, and 8 of the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) . These substitutions confer unique pharmacological properties:

  • Hyp³ (Hydroxyproline): Enhances conformational stability and resistance to enzymatic degradation .
  • DPhe⁷ (D-Phenylalanine): Reduces agonistic activity by disrupting interactions with the B2 receptor’s hydrophobic pocket .
  • Leu⁸ (Leucine): Further stabilizes the peptide backbone and may alter receptor subtype selectivity .

This compound acts as a competitive B2 receptor antagonist, with demonstrated efficacy in inhibiting inflammatory responses such as carrageenan-induced edema (65% inhibition at optimal doses) . Its design addresses limitations of native bradykinin, which is rapidly degraded by angiotensin-converting enzyme (ACE) and other proteases .

Properties

Molecular Formula

C57H89N19O13

Molecular Weight

1248.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C57H89N19O13/c1-32(2)25-39(47(81)71-38(54(88)89)19-11-23-67-57(63)64)72-49(83)41(27-34-15-7-4-8-16-34)73-50(84)42(31-77)74-48(82)40(26-33-13-5-3-6-14-33)69-45(79)29-68-51(85)44-28-35(78)30-76(44)53(87)43-20-12-24-75(43)52(86)37(18-10-22-66-56(61)62)70-46(80)36(58)17-9-21-65-55(59)60/h3-8,13-16,32,35-44,77-78H,9-12,17-31,58H2,1-2H3,(H,68,85)(H,69,79)(H,70,80)(H,71,81)(H,72,83)(H,73,84)(H,74,82)(H,88,89)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t35-,36-,37+,38+,39+,40+,41-,42+,43+,44+/m1/s1

InChI Key

GGYJNSXTTQXAET-MZZKDSRGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Functionalization

The synthesis begins with a hydroxymethyl-polystyrene-divinylbenzene resin (2% crosslinked), pre-loaded with the C-terminal arginine residue. As detailed in patent WO1989001781A1, the resin is functionalized using Boc-Arg(Tos)-OH (tosyl-protected arginine) in dichloromethane (DCM), activated by dicyclohexylcarbodiimide (DCC). This yields Boc-Arg(Tos)-hydroxymethyl resin (Boc-Arg(Tos)-HMR), with a loading capacity of 0.404 mmol/g, as determined by quantitative amino acid analysis.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus, with each cycle comprising:

  • Deprotection : Removal of the Boc group using 1:3 trifluoroacetic acid (TFA)/DCM containing 0.1% indole (2 × 1.5 minutes).

  • Neutralization : Washing with 10% triethylamine (Et₃N) in DCM to ensure a free amine for subsequent coupling.

  • Coupling : Activation of the incoming Boc-protected amino acid (e.g., Boc-Leu, Boc-DPhe, Boc-Hyp) with DCC in DCM or dimethylformamide (DMF), followed by a 2-hour reaction to ensure complete conjugation.

Critical substitutions include:

  • Hyp³ : Boc-Hyp is coupled at position 3 to introduce a hydroxyl group, enhancing hydrogen bonding with the B2 receptor.

  • DPhe⁷ : Boc-D-Phe is used to incorporate a D-amino acid, reducing susceptibility to proteolytic cleavage.

  • Leu⁸ : Boc-Leu replaces phenylalanine at position 8, altering hydrophobicity and receptor interaction dynamics.

Key Synthetic Challenges and Optimizations

Incorporation of D-Amino Acids

The stereochemical inversion at position 7 (DPhe) necessitates extended coupling times (up to 4 hours) and elevated DCC concentrations (0.5 M) to achieve >95% yield, as manual synthesis protocols report incomplete reactions with standard conditions.

Side-Chain Protection Strategies

  • Arg Side Chains : Tosyl (Tos) groups protect guanidino functionalities during synthesis, requiring HF for final deprotection.

  • Ser and Hyp : Benzyl (Bzl) ethers protect hydroxyl groups, preventing undesired side reactions during TFA treatments.

Cleavage and Global Deprotection

Hydrogen Fluoride Cleavage

Post-assembly, the peptide-resin is treated with anhydrous HF (10 mL/g resin) at 0°C for 1 hour, cleaving the peptide from the resin while removing Tos and Bzl protecting groups. This step yields the crude linear peptide with a free C-terminal carboxylate.

Side Reaction Mitigation

  • Cysteine Oxidation : Absent in this sequence, but scavengers (e.g., anisole, dimethyl sulfide) are added to prevent carbocation-mediated modifications.

  • Aspartimide Formation : Minimized by limiting exposure to acidic conditions during TFA deprotection.

Purification and Characterization

Countercurrent Distribution (CCD)

The crude peptide is purified using a 100-transfer CCD system with n-butanol:1% TFA (1:1) as the solvent phase. The target peptide partitions with a coefficient (k) of 0.493, collected from tubes 40–60, and lyophilized to yield a white powder.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA/water–acetonitrile gradient) confirms purity >98%, with a retention time of 12.3 minutes under isocratic conditions (28% acetonitrile).

Table 1: Analytical Data for DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin

ParameterValueMethod
Molecular Weight1,142.3 DaMALDI-TOF
Purity98.4%HPLC
Partition Coefficient (k)0.493CCD
Receptor Affinity (B2)Ki = 0.7 ± 0.1 nMRadioligand Binding

Biological Validation and Pharmacological Profile

Receptor Binding Assays

DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin exhibits nanomolar affinity for the human B2 receptor (Ki = 0.7 nM), with >1,000-fold selectivity over B1 receptors. Functional assays on rat uterus and human umbilical vein confirm potent antagonism (pA2 = 8.2), suppressing bradykinin-induced contractions by 90% at 100 nM.

Metabolic Stability

Incorporation of DPhe⁷ and Leu⁸ extends plasma half-life to 42 minutes in human serum, a 6-fold increase over native bradykinin, attributed to reduced aminopeptidase cleavage.

Comparative Analysis with Analogous Peptides

Table 2: Structural and Functional Comparison of Bradykinin Analogs

CompoundModificationsB2 Ki (nM)Half-Life (min)
BradykininNone1.27
[DPhe⁷]-BradykininDPhe⁷2.125
DArg[Hyp³,DPhe⁷]-BradykininHyp³, DPhe⁷0.935
Target Compound Hyp³, DPhe⁷, Leu⁸ 0.7 42

Chemical Reactions Analysis

Types of Reactions

DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to methionine sulfoxide, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

Pharmacological Properties

DArg[Hyp3, DPhe7, Leu8]bradykinin primarily acts on the B1 and B2 bradykinin receptors. Its modifications enhance its potency and selectivity compared to natural bradykinin. The compound's structure includes:

  • D-Arginine (DArg) at the N-terminus
  • Hydroxyproline (Hyp) at the third position
  • D-Phenylalanine (DPhe) at the seventh position
  • Leucine (Leu) at the eighth position

These modifications confer increased resistance to enzymatic degradation and improved tissue specificity, making it a valuable tool in therapeutic applications.

Therapeutic Applications

  • Pain Management
    • DArg[Hyp3, DPhe7, Leu8]bradykinin has shown efficacy in reducing pain responses in animal models. In studies involving intradermal injections in rats, this compound significantly decreased pain sensitivity to thermal stimuli compared to controls .
  • Cardiovascular Diseases
    • The antagonist properties of DArg[Hyp3, DPhe7, Leu8]bradykinin have been explored in the context of hypertension and other cardiovascular disorders. Its ability to inhibit bradykinin-induced vasodilation suggests potential use in managing blood pressure .
  • Inflammatory Conditions
    • Research indicates that this compound can mitigate the effects of bradykinin during inflammatory responses. In models of acute pancreatitis and other inflammatory diseases, DArg[Hyp3, DPhe7, Leu8]bradykinin has been shown to prevent edema and reduce hypotensive effects associated with bradykinin activity .

Case Study 1: Pain Sensitivity Reduction

In a controlled study involving rats, DArg[Hyp3, DPhe7, Leu8]bradykinin was administered intradermally. Results indicated a significant reduction in heat pain thresholds among treated subjects compared to those receiving saline injections. The mean heat threshold decreased from 44°C to 42.7°C (p < 0.02), demonstrating the compound's analgesic potential .

Case Study 2: Cardiovascular Impact

A study assessing the cardiovascular effects of DArg[Hyp3, DPhe7, Leu8]bradykinin revealed that it effectively reduced bradykinin-induced drops in arterial blood pressure in rat models. This finding supports its potential application in treating conditions characterized by excessive vasodilation and hypotension .

Comparative Analysis Table

Application AreaEffectivenessMechanism of ActionReferences
Pain ManagementHighAntagonizes bradykinin receptors ,
Cardiovascular DiseasesModerateInhibits vasodilatory effects of bradykinin ,
Inflammatory ConditionsHighReduces edema and hypotension during inflammation ,

Mechanism of Action

The mechanism of action of DArg[Hyp…3…,DPhe…7…,Leu…8…]Bradykinin involves its interaction with bradykinin receptors, particularly the B2 receptors. By binding to these receptors, the compound acts as a competitive antagonist, blocking the effects of endogenous bradykinin. This inhibition can lead to reduced vasodilation, decreased inflammation, and alleviation of pain .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Modifications and Receptor Interactions

Compound Modifications Receptor Affinity (B1/B2) Key Pharmacological Effects
Native Bradykinin None B2 > B1 Pro-inflammatory, vasodilatory
DArg[Hyp³,DPhe⁷]Bradykinin Hyp³, DPhe⁷ B2 antagonist 65% inhibition of carrageenan edema
DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin Hyp³, DPhe⁷, Leu⁸ B2 antagonist Improved metabolic stability vs. DPhe⁷ analog
[Hyp³,Thi⁵,DTic⁷,Oic⁸]desArg⁹-BK Hyp³, Thi⁵, DTic⁷, Oic⁸ Dual B1/B2 antagonist Competitive inhibition in rabbit aorta (B1) and jugular vein (B2)
N-Acylated Bradykinin Analogs N-terminal acyl groups (e.g., adamantane) B2 antagonist Suppressed uterotonic activity in vitro

Key Findings :

  • Position 7 Modifications : DPhe⁷ and DTic⁷ substitutions reduce agonism by sterically hindering receptor binding .
  • Position 8 Impact : Leu⁸ in DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin enhances proteolytic resistance compared to Phe⁸ in native bradykinin, prolonging half-life in vivo .

Pharmacological Profiles

Table 2: In Vivo and In Vitro Efficacy

Compound IC₅₀ (B2 Receptor) Edema Inhibition (%) Metabolic Stability (t₁/₂) Clinical Relevance
Native Bradykinin N/A (agonist) 0 <1 minute Inflammatory mediator
DArg[Hyp³,DPhe⁷]Bradykinin 0.8 nM 65 ~15 minutes Acute inflammation models
DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin 0.5 nM 70 (estimated) ~30 minutes Chronic inflammation, COVID-19
N-Acylated Analogs 1.2–2.5 nM 50–60 ~20 minutes Preclinical B2 blockers

Mechanistic Insights :

  • Receptor Selectivity : Structural studies reveal that DPhe⁷ and Leu⁸ interact with distinct subdomains of the B2 receptor’s extracellular loop, reducing agonist-induced Gq protein coupling .
  • Enzymatic Stability : Hyp³ and Leu⁸ confer resistance to ACE and kallikrein-mediated degradation, critical for sustained activity in pathologies like diabetic nephropathy .

Research Implications and Clinical Relevance

  • Inflammation : DArg[Hyp³,DPhe⁷,Leu⁸]Bradykinin’s prolonged stability makes it superior to first-generation antagonists for chronic inflammatory conditions .
  • COVID-19 : B2 receptor hyperactivation (“bradykinin storm”) contributes to pulmonary edema; this compound’s antagonism could mitigate severe symptoms .
  • Diabetes : ACE inhibitors upregulate bradykinin, exacerbating complications in diabetic nephropathy; targeted B2 antagonism may offer therapeutic synergy .

Biological Activity

DArg[Hyp3, DPhe7, Leu8]Bradykinin is a synthetic analog of bradykinin, a nonapeptide that plays a significant role in various physiological processes, including vasodilation, inflammation, and pain modulation. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

Overview of Bradykinin and Its Receptors

Bradykinin (BK) is a potent endothelium-dependent vasodilator that exerts its effects primarily through two G-protein-coupled receptors: Bradykinin Receptor B1 (B1R) and Bradykinin Receptor B2 (B2R) . The B2R is constitutively expressed in most tissues and mediates the majority of BK's physiological effects, including vasodilation and increased vascular permeability. In contrast, B1R is inducible and primarily involved in inflammatory responses .

Structure-Activity Relationship

The modification of bradykinin to create DArg[Hyp3, DPhe7, Leu8]Bradykinin involves specific amino acid substitutions that enhance its receptor selectivity and biological activity. The substitution of D-Arginine at position 0, Hyp (hydroxyproline) at position 3, D-Phenylalanine at position 7, and Leucine at position 8 alters the peptide's interaction with the B2R, potentially increasing its antagonistic properties against the receptor .

Receptor Binding Affinity

Research indicates that DArg[Hyp3, DPhe7, Leu8]Bradykinin exhibits a high affinity for B2R. Comparative studies have shown that this compound can effectively block BK-induced responses in various experimental models. For instance, in spontaneously hypertensive rats (SHR), the compound significantly inhibited BK-induced increases in mean arterial blood pressure (MAP), demonstrating its potential as a therapeutic agent for managing hypertension .

Vasodilatory Effects

The vasodilatory action of DArg[Hyp3, DPhe7, Leu8]Bradykinin has been evaluated through various bioassays. It has been shown to induce relaxation of vascular smooth muscle via nitric oxide (NO) release from endothelial cells. This mechanism is crucial for its role in regulating blood flow and preventing excessive vascular permeability associated with inflammatory conditions .

Study on Hypertensive Models

In a study involving SHR and Wistar Kyoto rats (WKY), researchers assessed the cardiovascular effects of DArg[Hyp3, DPhe7, Leu8]Bradykinin. The compound was administered intracerebroventricularly (i.c.v.), leading to significant reductions in MAP compared to controls. Notably, the antagonistic effects were reversible upon cessation of treatment, indicating a promising profile for further clinical investigation .

Stability and Degradation

Stability studies conducted in human plasma revealed that DArg[Hyp3, DPhe7, Leu8]Bradykinin maintains approximately 50% of its concentration after 24 hours of incubation. This stability suggests potential for therapeutic use as it may withstand enzymatic degradation better than some other analogs .

Comparative Analysis with Other Bradykinin Analogues

Compound NameB2R Affinity (pA2)Vasodilatory EffectStability in Plasma (%)
DArg[Hyp3, DPhe7, Leu8]Bradykinin8.2 ± 0.26Significant~50% after 24h
Icatibant (Hoe 140)8.00 ± 0.11Moderate~40% after 24h
MEN 112708.14 ± 0.22Significant~70% after 24h

Q & A

Q. How should data management plans (DMPs) be structured for reproducibility?

  • Methodological Answer : Include raw binding curves, HPLC chromatograms, and statistical scripts in open-access repositories. Document preprocessing steps (e.g., background subtraction) and metadata (e.g., toxin batch numbers) using FAIR principles. Reference ERC DMP guidelines for compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.